4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound characterized by its unique structural features and potential biological activities. The molecular formula of this compound is C13H10BrN2O2S, with a molecular weight of approximately 324.2 g/mol. It contains a bromine atom at the 4-position and a phenylsulfonyl group at the 1-position, contributing to its distinct chemical properties and reactivity.
This compound belongs to the class of pyrrolo[2,3-b]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's synthesis and characterization have been documented in various studies, highlighting its potential in scientific research, particularly in pharmacology and organic synthesis.
The synthesis of 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound. For instance, NMR spectra provide insights into the chemical environment of the hydrogen and carbon atoms within the molecule.
The structure of 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine consists of a fused pyrrole and pyridine ring system, which imparts rigidity and planarity to the molecule. The bromine atom and the phenylsulfonyl group significantly influence its electronic properties and reactivity.
4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions due to its functional groups:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and catalyst presence. For example, palladium catalysts are often used for coupling reactions to enhance yield.
The mechanism of action for 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with biological targets through its functional groups. The phenylsulfonyl moiety may engage in hydrogen bonding or electrostatic interactions with proteins or enzymes, potentially modulating their activity.
Studies have shown that derivatives of pyrrolo[2,3-b]pyridines exhibit significant biological activities, including anti-inflammatory effects and inhibition of specific enzymes involved in disease processes.
4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has potential applications in various scientific fields:
The unique combination of structural features and functional groups makes this compound a valuable candidate for further research and development in medicinal chemistry and related fields.
The N1-position of the 1H-pyrrolo[2,3-b]pyridine core exhibits heightened nucleophilicity compared to the pyridine nitrogen, enabling selective sulfonylation. Phenylsulfonyl protection serves dual purposes: it prevents unwanted side reactions at N1 during subsequent transformations while simultaneously activating the C4 position toward electrophilic substitution. Industrially viable protocols employ phenylsulfonyl chloride (1.05-1.2 equiv) in anhydrous tetrahydrofuran or dimethylformamide at 0-5°C, with slow addition of non-nucleophilic bases like diisopropylethylamine (DIPEA) or sodium hydride to control exothermicity and minimize disubstitution [3] [6]. The electron-withdrawing nature of the phenylsulfonyl group significantly impacts the electron density distribution within the fused ring system, as evidenced by computational analyses showing a 15-20% reduction in electron density at C4 compared to unprotected analogs [6]. Alternative sulfonyl groups (methylsulfonyl, tosyl) offer distinct deprotection profiles, though the phenylsulfonyl group remains preferred for its optimal balance between stability during synthetic manipulations and clean removability under reductive conditions or magnesium methanolate treatment [1] [8].
Table 1: Comparative Sulfonylation Approaches for Pyrrolo[2,3-b]pyridine N1-Protection
Sulfonylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Advantages |
---|---|---|---|---|---|
Phenylsulfonyl chloride | DIPEA | THF | 0-5 | 85-92 | Optimal C4 activation, standard deprotection |
4-Toluenesulfonyl chloride | NaH | DMF | 0 | 78-85 | Crystalline products, slower deprotection |
Methanesulfonyl chloride | Pyridine | DCM | -10 | 70-75 | Low cost, harsh deprotection conditions |
2-Nitrobenzenesulfonyl chloride | K₂CO₃ | Acetone | 25 | 80-88 | Orthogonal deprotection, but bulky |
Electrophilic aromatic substitution at the C4 position of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine proceeds with exceptional regioselectivity (>95:5 C4:C6) due to the combined electronic effects of the sulfonyl group and inherent heterocycle polarization. Mechanistic studies reveal that bromination occurs via a σ-complex intermediate stabilized by resonance donation from the C3 carbon into the electron-deficient pyridine ring. Standard conditions employ N-bromosuccinimide (1.0-1.05 equiv) in polar aprotic solvents (DMF, acetonitrile) at ambient temperature, achieving yields of 88-95% without requiring catalysts [3] [6]. The reaction exhibits solvent-dependent kinetics, with DMF accelerating bromination 3-fold compared to dichloromethane due to enhanced NBS solvation. Computational modeling indicates the C4 position possesses a Fukui electrophilicity index 1.7 times higher than C6, explaining the observed regiochemistry [6]. For electron-deficient analogs like 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, bromination requires modified conditions (0°C, catalytic FeCl₃) to suppress polybromination while maintaining C4 selectivity [6].
Table 2: Bromination Conditions and Regioselectivity Patterns
Substrate | Brominating Agent | Additive | Solvent | C4:Other Isomer Ratio | Yield (%) |
---|---|---|---|---|---|
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | NBS | None | DMF | >95:5 | 88-95 |
5-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | NBS | FeCl₃ (5 mol%) | DCM | 90:10 | 82-87 |
1-(Tosyl)-1H-pyrrolo[2,3-b]pyridine | Br₂ | None | MeCN | 93:7 | 85-90 |
Unprotected 1H-pyrrolo[2,3-b]pyridine | NBS | DIPEA | THF | 60:40 (C2/C3) | <50 |
The phenylsulfonyl group demonstrates superior performance over alternative protecting groups in extended synthetic sequences requiring orthogonal stability and chemoselective deprotection. Critical evaluation reveals significant advantages: compared to methoxymethyl (MOM) ethers (acid-labile) and tert-butyldimethylsilyl (TBS) groups (fluoride-sensitive), phenylsulfonyl provides exceptional stability under both basic conditions (common in cross-coupling) and moderate acidic environments [1]. Deprotection employs magnesium turnings in methanol (82-90% yield) or catalytic hydrogenation (Pd/C, H₂), avoiding harsh acids that degrade sensitive functionalities like tetrazoles [3] [8]. In JAK3 inhibitor syntheses, phenylsulfonyl-protected intermediates survived sequential Suzuki couplings at 100°C followed by tetrazole alkylation, conditions that cleaved MOM groups completely [4]. Thermal stability analysis shows decomposition onset at 280°C versus TBS cleavage at 150°C under acidic workup conditions. For large-scale pharmaceutical synthesis, the crystallinity of phenylsulfonyl-protected intermediates significantly simplifies purification – a critical advantage over oil-forming silyl ethers [1] [8].
Table 3: Protecting Group Performance Comparison in Pyrrolopyridine Chemistry
Protecting Group | Deprotection Conditions | Stability to Cross-Coupling | Purification Characteristics | Scale Limitations |
---|---|---|---|---|
Phenylsulfonyl | Mg/MeOH, Pd/C/H₂ | Excellent (basic/neutral) | Crystalline solids | Limited by hydrogenation safety at >100 kg |
MOM | HCl/MeOH | Poor (acid-sensitive) | Oils/low-melting solids | Acid sensitivity requires strict pH control |
TBS | TBAF, HF-pyridine | Moderate (sensitive to fluoride) | Oils requiring chromatography | Fluoride waste disposal concerns |
Benzyl (Bn) | H₂/Pd-C | Good | Crystalline solids | Over-reduction risks of pyrrole ring |
The C-Br bond in 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes efficient Pd-catalyzed transformations, enabling systematic exploration of structure-activity relationships in pharmaceutical candidates. Key considerations include:
Table 4: Palladium-Catalyzed Cross-Coupling Applications for 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reaction Type | Catalyst System | Conditions | Applications in Drug Synthesis | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura | PdCl₂(AmPhos)/K₃PO₄ | iPrOH/H₂O, 90°C | PDE4 modulators, JAK3 inhibitors | 85-93 |
Sonogashira | PdCl₂(PPh₃)₂/CuI | TEA, 60°C | Kinase inhibitors with alkyne spacers | 75-88 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaO^tBu, toluene, 100°C | Anilino derivatives for receptor binding | 80-90 |
Carbonylative Suzuki | Pd(dppf)Cl₂/CO (balloon) | DMF, 80°C | Aldehyde intermediates for reductive amination | 65-78 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1